1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate 1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate DilC18(3) dye is a Cy3 dye and an organic perchlorate salt. It has a role as a fluorochrome. It contains a dilC18(3)(1+).
Brand Name: Vulcanchem
CAS No.: 41085-99-8
VCID: VC0526135
InChI: InChI=1S/C59H97N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;(H,2,3,4,5)/q+1;/p-1
SMILES: CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O
Molecular Formula: C59H97ClN2O4
Molecular Weight: 933.9 g/mol

1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate

CAS No.: 41085-99-8

Cat. No.: VC0526135

Molecular Formula: C59H97ClN2O4

Molecular Weight: 933.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate - 41085-99-8

Specification

Description DilC18(3) dye is a Cy3 dye and an organic perchlorate salt. It has a role as a fluorochrome. It contains a dilC18(3)(1+).
CAS No. 41085-99-8
Molecular Formula C59H97ClN2O4
Molecular Weight 933.9 g/mol
IUPAC Name (2Z)-2-[(Z)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;perchlorate
Standard InChI InChI=1S/C59H97N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key JVXZRNYCRFIEGV-UHFFFAOYSA-M
Isomeric SMILES CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O
SMILES CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O
Canonical SMILES CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator